Superior Leishmanicidal Activity: Anigorufone vs. 2-Methoxy-9-phenyl-phenalen-1-one in Succinate Dehydrogenase Inhibition
Anigorufone exhibits a 1.78-fold higher potency in inhibiting succinate dehydrogenase (SDH), a key mitochondrial enzyme in Leishmania donovani, compared to its natural methoxy analogue 2-methoxy-9-phenyl-phenalen-1-one (REF20). The study further notes that inhibition of SDH was only observed for anigorufone and its methoxy analogue, distinguishing them from other phenylphenalenone phytoalexins and epoxide precursors tested, which only inhibited fumarate reductase [1][2].
| Evidence Dimension | Succinate Dehydrogenase (SDH) Inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 33.5 μg/mL |
| Comparator Or Baseline | 2-Methoxy-9-phenyl-phenalen-1-one (REF20): EC50 = 59.6 μg/mL |
| Quantified Difference | 1.78-fold higher potency for Anigorufone |
| Conditions | Enzymatic assay on purified succinate dehydrogenase from Leishmania donovani promastigotes |
Why This Matters
Superior enzyme inhibition potency directly translates to higher leishmanicidal efficacy, making anigorufone the preferred lead scaffold over its methoxy analogue for anti-leishmanial drug development.
- [1] Luque-Ortega, J. R., Martínez, S., Saugar, J. M., Izquierdo, L. R., Abad, T., Luis, J. G., Piñero, J., Valladares, B., & Rivas, L. (2004). Fungus-elicited metabolites from plants as an enriched source for new leishmanicidal agents: antifungal phenyl-phenalenone phytoalexins from the banana plant (Musa acuminata) target mitochondria of Leishmania donovani promastigotes. Antimicrobial Agents and Chemotherapy, 48(5), 1534-1540. View Source
- [2] Biotechnology of Fruit and Nut Crops (2020). Musa banana and plantain. DOI: 10.1079/9781780648279.0314. View Source
